

# Toxicological Profile of Bromoxynil on Non-Target Organisms: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Bromoxynil

Cat. No.: B128292

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## Introduction

**Bromoxynil** is a selective, post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings.[1][2] Its primary mode of action in target plants is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] **Bromoxynil** and its ester formulations (such as octanoate, heptanoate, and butyrate) can also impact a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of **bromoxynil** on these organisms, detailing quantitative toxicity data, experimental methodologies, and the underlying biochemical pathways of its toxicity. The ester forms of **bromoxynil** are rapidly converted to the parent phenol form in the environment and in mammals.[5][6][7]

## Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of **bromoxynil** and its formulations across various non-target organisms.

Table 1: Acute Oral and Dermal Toxicity to Mammals

Compound	Species	Endpoint	Value (mg/kg)	Toxicity Classification	Reference
Bromoxynil	Rat	Oral LD50	190	Moderately Toxic	<a href="#">[1]</a> <a href="#">[3]</a>
Bromoxynil	Rabbit	Oral LD50	260	Moderately Toxic	<a href="#">[1]</a> <a href="#">[3]</a>
Bromoxynil	Guinea Pig	Oral LD50	63	Highly Toxic	<a href="#">[1]</a> <a href="#">[3]</a>
Bromoxynil octanoate	Rat (female)	Oral LD50	238	Moderately Toxic	<a href="#">[3]</a> <a href="#">[8]</a>
Bromoxynil octanoate	Rat (male)	Oral LD50	400	Moderately Toxic	<a href="#">[3]</a> <a href="#">[8]</a>
Bromoxynil	Rabbit	Dermal LD50	>2000	Low Toxicity	<a href="#">[1]</a>

Table 2: Acute Toxicity to Birds

Compound	Species	Endpoint	Value (mg/kg)	Toxicity Classification	Reference
Bromoxynil	Pheasant	LD50	50	Highly Toxic	[1][9]
Bromoxynil	Quail	LD50	100	Highly Toxic	[1][9]
Bromoxynil	Hen	LD50	240	Moderately Toxic	[1][9]
Bromoxynil	Mallard duck	LD50	200	Moderately Toxic	[1][9]
Bromoxynil octanoate	Bobwhite quail	LD50	148	Moderately Toxic	[3][8]
Bromoxynil octanoate	Mallard duck	LD50	2050	Slightly Toxic	[8]
Bromoxynil phenol	Bobwhite quail	LD50	193	Moderately Toxic	[8]
Bromoxynil heptanoate	Bobwhite quail	LD50	359	Moderately Toxic	[8]

Table 3: Acute and Chronic Toxicity to Fish

Compound	Species	Endpoint	Value (mg/L)	Toxicity Classification	Reference
Bromoxynil octanoate	Rainbow trout	96-h LC50	0.05 - 0.1	Very Highly Toxic	[8]
Bromoxynil octanoate	Bluegill sunfish	96-h LC50	0.053	Very Highly Toxic	[8]
Bromoxynil (potassium salt)	Harlequin fish	LC50	5.0	Moderately Toxic	[1][9]
Bromoxynil (potassium salt)	Goldfish	LC50	0.46	Highly Toxic	[1][9]
Bromoxynil (potassium salt)	Catfish	LC50	0.063	Very Highly Toxic	[1][9]
Bromoxynil octanoate	Fathead minnow	35-d LOEC	0.0057	-	[10]
Bromoxynil octanoate	Fathead minnow	35-d NOEC	0.0034	-	[10]

Table 4: Acute and Chronic Toxicity to Aquatic Invertebrates

Compound	Species	Endpoint	Value (mg/L)	Toxicity Classification	Reference
Bromoxynil octanoate	Daphnia magna	48-h EC50	0.096	Very Highly Toxic	<a href="#">[8]</a>
Bromoxynil octanoate	Daphnia pulex	48-h EC50	0.011	Very Highly Toxic	<a href="#">[8]</a>
Bromoxynil phenol	Daphnia magna	48-h EC50	19.0	Slightly Toxic	<a href="#">[10]</a>
Bromoxynil octanoate	Amphipods (Hyaella azteca)	50-h LC50	0.0168	Very Highly Toxic	<a href="#">[10]</a>

Table 5: Toxicity to Other Non-Target Organisms

Organism Group	Species	Endpoint	Value	Effect	Reference
Honey Bees	Apis mellifera	-	-	Not toxic to adult bees, but potentially toxic to larvae through residues in pollen and nectar.	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Soil Microorganisms	Bacteria	-	0.09 - 0.24 mg/kg	Decline in microbial biomass and bacterial population. Inhibition of nitrification.	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Algae	Chlamydomonas eugametos	Growth Inhibition	277 mg/L	Complete inhibition of growth.	<a href="#">[10]</a>

## Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key types of experiments cited.

### Acute Oral Toxicity Test (Mammals) - OECD Guideline 423

This method is designed to assess the acute toxic effects of a substance when administered orally.

- **Test Animals:** Typically, a single sex (usually females) of a rodent species (e.g., rats) is used. Animals are young, healthy, and have been acclimated to laboratory conditions.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
- **Dose Administration:** The test substance is administered as a single oral dose via gavage. The volume administered is kept constant by varying the concentration of the dosing solution.
- **Procedure:** A stepwise procedure is used with a group of three animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first dose group determines the subsequent dose level for the next group.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.
- **Endpoint:** The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) toxicity categories based on the observed mortality at different dose levels.

## Avian Acute Oral Toxicity Test - OECD Guideline 223

This guideline provides procedures to determine the acute oral toxicity of substances to birds.

- **Test Species:** Common test species include the Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
- **Test Substance Administration:** The test substance is administered as a single oral dose, typically via gavage.
- **Procedure:** The guideline offers three testing options: a limit dose test, an LD50-slope test, and an LD50-only test. The LD50-slope and LD50-only tests are sequential procedures.

- Limit Dose Test: Used when low toxicity is expected. A single dose level (e.g., 2000 mg/kg) is administered to a group of birds.
- LD50-Slope/LD50-Only Test: Involves a tiered dosing approach to determine the LD50 value and, if required, the slope of the dose-response curve.
- Observations: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing. Body weight is recorded at the beginning and end of the observation period.
- Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is fatal to 50% of the test birds.

## Fish, Acute Toxicity Test - OECD Guideline 203

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

- Test Species: Commonly used species include Rainbow trout (*Oncorhynchus mykiss*), Zebra fish (*Danio rerio*), and Fathead minnow (*Pimephales promelas*).
- Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.
- Procedure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained. At least seven fish are used for each concentration.
- Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The primary endpoint is the LC50 (median lethal concentration) at 96 hours, calculated using appropriate statistical methods.

## Daphnia sp., Acute Immobilisation Test - OECD Guideline 202



This test assesses the acute toxicity of a substance to the freshwater invertebrate *Daphnia magna*.

- **Test Organisms:** Young daphnids (less than 24 hours old) are used for the test.
- **Test Conditions:** The test is conducted in a static system for 48 hours. The test medium is a defined reconstituted water or natural water of known quality.
- **Procedure:** Daphnids are exposed to a range of at least five concentrations of the test substance. A control group is run in parallel. At least 20 daphnids, divided into four replicates, are used for each concentration.
- **Observations:** The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- **Endpoint:** The primary endpoint is the EC50 (median effective concentration) at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

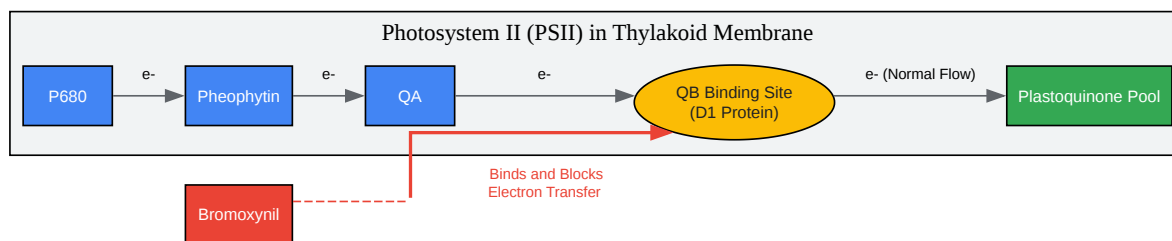
## Signaling Pathways and Mechanisms of Toxicity

The primary mechanisms of **bromoxynil**'s toxicity involve the disruption of fundamental energy production processes in both plants and animals.

### Inhibition of Photosystem II (PSII)

In plants, **bromoxynil** acts as a potent inhibitor of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

**Bromoxynil** binds to the D1 protein within the PSII reaction center, at the binding site for the secondary quinone electron acceptor, QB.<sup>[3][9]</sup> This binding blocks the electron flow from the primary quinone acceptor, QA, to QB, thereby halting the entire photosynthetic electron transport chain. This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and plant growth, leading to rapid cell death.<sup>[3]</sup>



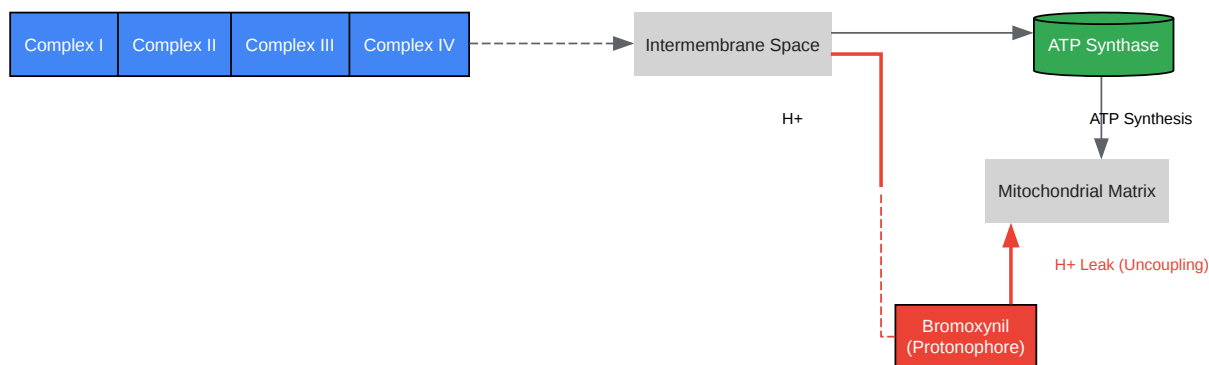
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Inhibition of Photosystem II by **Bromoxynil**.

## Uncoupling of Oxidative Phosphorylation

In non-target organisms, including mammals, **bromoxynil** acts as an uncoupler of oxidative phosphorylation in the mitochondria.[16][17][18] Oxidative phosphorylation is the process where ATP is formed as a result of the transfer of electrons from NADH or FADH<sub>2</sub> to oxygen by a series of electron carriers. This electron transport chain pumps protons (H<sup>+</sup>) across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP.

**Bromoxynil**, being a weak acid, can act as a protonophore. It picks up protons from the intermembrane space and transports them across the inner mitochondrial membrane back into the mitochondrial matrix, dissipating the proton gradient.[17][19][20] This uncouples electron transport from ATP synthesis. The electron transport chain continues to function, and oxygen consumption may even increase, but the energy is released as heat instead of being used to synthesize ATP.[21] This leads to a depletion of cellular energy and can cause a range of toxic effects, including hyperthermia.[6]

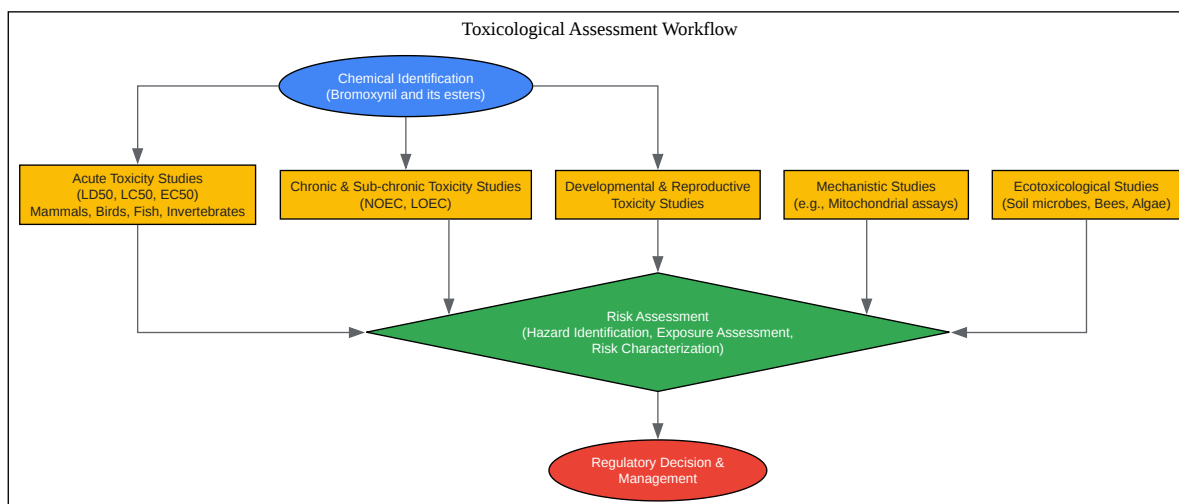


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Uncoupling of Oxidative Phosphorylation by **Bromoxynil**.

## Experimental Workflow for Toxicity Assessment

The assessment of the toxicological profile of a chemical like **bromoxynil** on non-target organisms follows a structured workflow, integrating various types of studies to build a comprehensive risk profile.



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General Workflow for Toxicological Assessment.

## Conclusion

**Bromoxynil** exhibits a range of toxic effects on non-target organisms, with aquatic life being particularly sensitive. Its toxicity stems from its ability to disrupt fundamental cellular energy production processes. The quantitative data and mechanistic insights provided in this guide are essential for researchers, scientists, and drug development professionals to understand the potential environmental and health impacts of this herbicide. The standardized experimental protocols outlined are crucial for generating reliable and comparable toxicological data for risk assessment and regulatory purposes.

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